molecular formula C16H22N4O8S B1619214 N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine CAS No. 97908-43-5

N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Cat. No. B1619214
CAS RN: 97908-43-5
M. Wt: 430.4 g/mol
InChI Key: VQDKPBCISILESC-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The exact structure is not available in the resources .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, but specific reactions involving this compound are not detailed in the resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, are as follows: it has a molecular weight of 155.11, a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), a flash point of 181.6°C, and a vapor pressure of 1.03E-06mmHg at 25°C .

Scientific Research Applications

Glutathione Synthesis and Cellular Protection

Research by Thornalley (1991) on the esterification of reduced glutathione (GSH) reveals insights into how derivatives of GSH, including compounds related to N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, may be used to supplement cellular GSH pools. This supplementation can be crucial in in vitro and in vivo settings for enhancing cellular protection against oxidative stress.

Antioxidant Defense and Health Implications

The comprehensive review by Wu et al. (2004) discusses glutathione's pivotal roles in antioxidant defense, nutrient metabolism, and regulation of cellular events. Glutathione deficiency is linked to various diseases, highlighting the potential therapeutic applications of related compounds in managing conditions associated with oxidative stress.

Glutathione-based Hydrogels for Biomedical Applications

Research on glutathione-based hydrogels by Mahajan et al. (2005) explores the use of glutathione derivatives in creating biocompatible materials. These hydrogels could have potential applications in drug delivery systems and tissue engineering, leveraging the biologically relevant properties of glutathione and its derivatives.

Metabolic and Genetic Disorders Related to Glutathione

Ristoff & Larsson (2007) discuss inborn errors in the metabolism of glutathione, shedding light on the importance of glutathione and its related compounds in preventing metabolic acidosis, neurological damage, and oxidative stress. This area of research underscores the clinical significance of understanding glutathione synthesis and function for treating genetic disorders.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the resources .

Future Directions

The compound could potentially be used as a synthon for the synthesis of new types of succinimides that potentially have biological activity .

properties

IUPAC Name

(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(2,5-dioxopyrrol-1-yl)ethylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O8S/c17-9(16(27)28)1-2-11(21)19-10(15(26)18-7-14(24)25)8-29-6-5-20-12(22)3-4-13(20)23/h3-4,9-10H,1-2,5-8,17H2,(H,18,26)(H,19,21)(H,24,25)(H,27,28)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKPBCISILESC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

CAS RN

97908-43-5
Record name N-Ethylmaleimide-S-glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097908435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Reactant of Route 3
Reactant of Route 3
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Reactant of Route 4
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Reactant of Route 5
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
Reactant of Route 6
Reactant of Route 6
N-(S-(2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.